Retrobradykinin

Smooth Muscle Pharmacology Bradykinin Receptor Negative Control

Retrobradykinin (CAS: 5991-13-9) is a synthetic nonapeptide that represents the reverse-sequence analog of the vasoactive peptide bradykinin, with the sequence Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg (RFPSFGPPR). First synthesized in 1962, retrobradykinin exhibits no significant kinin activity and is primarily utilized as a negative control in bradykinin-related research.

Molecular Formula C50H73N15O11
Molecular Weight 1060.2 g/mol
Cat. No. B013361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetrobradykinin
Molecular FormulaC50H73N15O11
Molecular Weight1060.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)41(68)61-35(27-31-14-5-2-6-15-31)46(73)64-24-9-18-37(64)45(72)62-36(29-66)43(70)60-34(26-30-12-3-1-4-13-30)42(69)58-28-40(67)63-23-11-20-39(63)47(74)65-25-10-19-38(65)44(71)59-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,69)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
InChIKeyGTGQJSUCTOHANT-FDISYFBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Retrobradykinin: Reverse-Sequence Bradykinin Analog with No Kinin Activity for Use as a Negative Control


Retrobradykinin (CAS: 5991-13-9) is a synthetic nonapeptide that represents the reverse-sequence analog of the vasoactive peptide bradykinin, with the sequence Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg (RFPSFGPPR) [1]. First synthesized in 1962, retrobradykinin exhibits no significant kinin activity and is primarily utilized as a negative control in bradykinin-related research . Its molecular formula is C50H73N15O11, with a molecular weight of 1060.21 g/mol .

Why Retrobradykinin Cannot Be Substituted with Other Bradykinin Analogs or B1 Receptor Antagonists


Bradykinin and its structural analogs exhibit a wide spectrum of pharmacological activities ranging from potent agonism (e.g., bradykinin, Lys-des-Arg9-bradykinin) to selective antagonism (e.g., R715, icatibant) [1]. Retrobradykinin, however, is functionally inert across all tested kinin pathways—it neither activates nor inhibits bradykinin B1 or B2 receptors [2]. Substituting retrobradykinin with a weak partial agonist or a low-potency antagonist would introduce confounding biological signals, invalidating negative control experiments. Its unique combination of full sequence reversal and complete loss of function distinguishes it from all other bradykinin-related peptides, making it the only suitable baseline control for experiments requiring a truly inactive comparator [3].

Quantitative Differentiation of Retrobradykinin from Bradykinin and B1 Receptor Agonists/Antagonists


Retrobradykinin Exhibits <1/50,000 the Activity of Bradykinin in Isolated Rat Uterus Contraction Assay

In the classical isolated quiescent rat uterus assay, retrobradykinin showed no detectable kinin activity at concentrations up to 80 μg/mL, whereas bradykinin produces a reproducible contractile response at a fraction of a nanogram per mL under identical conditions [1]. Quantitatively, retrobradykinin possesses less than 1/50,000 the uterotonic potency of bradykinin [1].

Smooth Muscle Pharmacology Bradykinin Receptor Negative Control Bioassay

Retrobradykinin Ranks Among the Least Active Bradykinin Analogs Across Four Distinct Pharmacological Assays

A systematic comparison of ten synthetic bradykinin analogs ranked peptides by decreasing order of activity across four assays: (1) rat uterus stimulation, (2) vasodepressor activity in anesthetized rats, (3) capillary permeability in rabbit skin, and (4) coronary dilation in excised cat heart [1]. Bradykinin and 6-glycine bradykinin were the most active; retrobradykinin was among the least active, grouped with fully protected bradykinin and 1,9-biscitrulline bradykinin [1]. No antagonist activity was observed for retrobradykinin in any assay [1].

Comparative Pharmacology Structure-Activity Relationship Vasodepressor Activity Capillary Permeability

Retrobradykinin Does Not Antagonize Bradykinin-Induced Uterine Contraction Even at 3,000-Fold Molar Excess

Pre-incubation of rat uterine muscle with retrobradykinin did not inhibit the subsequent contractile response to bradykinin, even when retrobradykinin was present in a 3,000-fold molar excess [1]. This demonstrates that retrobradykinin lacks both agonist and antagonist activity at bradykinin receptors.

Receptor Antagonism Negative Control Validation Bradykinin B2 Receptor

Retrobradykinin is Structurally Differentiated by Complete Sequence Reversal, Not Merely Amino Acid Substitution

Unlike most bradykinin analogs that involve single amino acid substitutions (e.g., Lys-des-Arg9-bradykinin, des-Arg9-bradykinin) or D-amino acid insertions (e.g., R715), retrobradykinin is a complete reverse-sequence peptide [1]. This radical structural alteration results in a peptide that retains the same amino acid composition and molecular weight (1060.21 g/mol) as bradykinin , yet exhibits no detectable biological activity .

Peptide Chemistry Structure-Activity Relationship Retro-Peptide Negative Control Design

High-Value Applications of Retrobradykinin as a Negative Control in Bradykinin Research


Negative Control for Bradykinin Receptor Binding Assays

In radioligand binding or fluorescence-based assays targeting bradykinin B1 or B2 receptors, retrobradykinin serves as an inert peptide control to define non-specific binding or to validate assay specificity. Its lack of activity ensures that any observed signal in the presence of test compounds is due to specific receptor interactions, not background peptide effects .

Negative Control in Smooth Muscle Contractility Studies

For experiments using isolated tissue preparations (e.g., rat uterus, guinea pig ileum) to study bradykinin-induced contractions, retrobradykinin provides a baseline for vehicle or peptide control. It does not induce contraction itself, nor does it interfere with bradykinin responses, allowing researchers to attribute observed effects solely to bradykinin or test antagonists [1].

Control for Sequence-Dependent Activity in Peptide Engineering

In studies exploring the structure-activity relationships of kinin peptides, retrobradykinin exemplifies how complete sequence reversal abolishes activity despite identical amino acid composition. It can be used as a reference compound when designing retro-inverso peptides or evaluating the importance of peptide orientation in receptor recognition [2].

In Vivo Negative Control for Inflammation and Pain Models

In animal models of inflammation, hyperalgesia, or vascular permeability where bradykinin is known to exert pro-inflammatory effects, retrobradykinin can be administered as a control to confirm that observed effects are specific to bradykinin receptor activation rather than non-specific peptide-induced responses [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retrobradykinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.